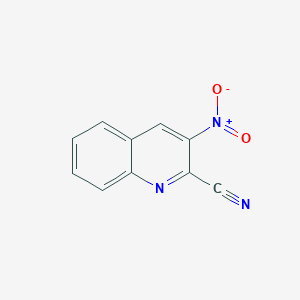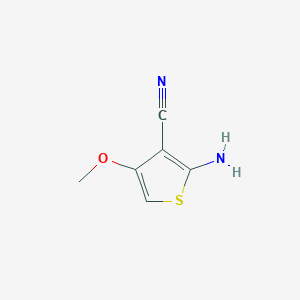
3-Nitroquinoline-2-carbonitrile
Vue d'ensemble
Description
Itriglumide, also known as CR-2945, is a synthetic organic compound classified as an anthranilic acid derivative. It functions as a cholecystokinin B (CCK-B) receptor antagonist, which means it inhibits the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein. Itriglumide has shown potential in the treatment of peptic ulcer disease and other gastrointestinal disorders .
Applications De Recherche Scientifique
Itriglumide has been extensively studied for its potential therapeutic applications:
Gastrointestinal Disorders: It has shown promise in treating peptic ulcer disease by inhibiting gastric acid secretion and accelerating gastric emptying.
Anxiety Disorders: Research indicates that itriglumide, in combination with other receptor antagonists, can attenuate anxiety-like behavior induced by stress.
Cancer Research: As a CCK-B receptor antagonist, itriglumide is being explored for its potential in cancer therapy, particularly in tumors expressing CCK-B receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of itriglumide involves several steps:
- Condensation of the amine intermediate with the chloride of 3®-(1-naphthyl)glutaric acid monomethyl ester : This reaction is performed using triethylamine in hot toluene to produce the glutaramic ester.
Condensation of 3,5-dimethylisatoic acid anhydride with 8-azabicyclo[4.5]decane: This reaction is carried out in the presence of triethylamine in refluxing toluene to form an intermediate.
Reaction of 3-(1-naphthyl)glutaric anhydride with methanol: This step yields the racemic monomethyl ester, which is then subjected to optical resolution with cinchonine to obtain the 3®-monoester.
Hydrolysis of the glutaramic ester: The final step involves hydrolysis with sodium hydroxide in a mixture of methanol, methylene chloride, and water
Industrial Production Methods
Industrial production methods for itriglumide are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Itriglumide undergoes various chemical reactions, including:
Condensation reactions: As seen in its synthesis, itriglumide is formed through multiple condensation steps.
Hydrolysis: The final step in its synthesis involves hydrolysis to produce the active compound.
Common Reagents and Conditions
Triethylamine: Used as a base in condensation reactions.
Toluene: A solvent for refluxing reactions.
Methanol: Used in the formation of the racemic monomethyl ester.
Sodium hydroxide: Employed in the hydrolysis step.
Major Products Formed
The major product formed from these reactions is itriglumide itself, with intermediates such as the glutaramic ester and the 3®-monoester being key steps in its synthesis .
Mécanisme D'action
Itriglumide exerts its effects by binding to and inhibiting the CCK-B receptors. This inhibition reduces the action of cholecystokinin, leading to decreased gastric acid secretion and potentially accelerating gastric emptying. The molecular targets involved include the CCK-B receptors in the gastrointestinal tract and the brain .
Comparaison Avec Des Composés Similaires
Itriglumide is compared with other CCK-B receptor antagonists such as:
- L-365260
- YM-022
- RP-73870
- S-0509
- Spiroglumide
Itriglumide stands out due to its significantly better bioavailability and its combined antisecretory and anti-ulcer effects .
Propriétés
IUPAC Name |
3-nitroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYRSXCXRBMWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628593 | |
| Record name | 3-Nitroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102170-61-6 | |
| Record name | 3-Nitroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















